molecular formula C18H17BrFN5O3 B13846035 5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13846035
M. Wt: 450.3 g/mol
InChI Key: RAVNFJBKYUTEIC-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-derived carboxamide featuring a 4-bromo-2-fluorobenzyl group at the 1-position and a 2,5-dimethoxyphenyl substituent at the carboxamide moiety. Its molecular formula is C₁₈H₁₇BrFN₅O₃, with an approximate molecular weight of 437.26 g/mol.

Properties

Molecular Formula

C18H17BrFN5O3

Molecular Weight

450.3 g/mol

IUPAC Name

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17BrFN5O3/c1-27-12-5-6-15(28-2)14(8-12)22-18(26)16-17(21)25(24-23-16)9-10-3-4-11(19)7-13(10)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

RAVNFJBKYUTEIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.

    Antimicrobial Activity: They exhibit antimicrobial properties against a range of pathogens.

Medicine

    Drug Development: Used in the development of drugs for treating diseases like cancer, infections, and neurological disorders.

Industry

    Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) H-bond Donors H-bond Acceptors
Target Compound 4-Bromo-2-fluoro 2,5-Dimethoxyphenyl C₁₈H₁₇BrFN₅O₃ 437.26 2 7
5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluoro 2,5-Dimethoxyphenyl C₁₈H₁₈FN₅O₃ 371.37 2 7
5-Amino-N-(4-fluoro-2-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluoro 4-Fluoro-2-methylphenyl Not reported ~360–370 (estimated) 2 7
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluoro 2,4-Difluorophenyl C₁₆H₁₂F₃N₅O 347.29 2 7

Key Observations:

Benzyl Group Modifications: The 4-bromo-2-fluorobenzyl group in the target compound introduces greater steric bulk and lipophilicity (logP likely higher) compared to the 4-fluorobenzyl group in analogs . Bromine’s polarizability may enhance halogen bonding in biological targets, while the 2-fluoro substituent could alter conformational flexibility.

Carboxamide Substituent Variations: The 2,5-dimethoxyphenyl group in the target compound and provides electron-donating methoxy groups, which may enhance π-π stacking or hydrogen-bond interactions. However, methoxy groups are susceptible to metabolic oxidation.

Molecular Weight and Lipophilicity: The target compound’s molecular weight (437.26 g/mol) exceeds analogs due to bromine’s mass (~80 g/mol difference vs. ). This may impact bioavailability, as molecules >500 g/mol often face absorption challenges.

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